
3-Bromo-4-chloro-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-chloro-1,6-naphthyridine” is a chemical compound with the CAS Number: 53454-36-7 . It has a molecular weight of 243.49 and its IUPAC name is 3-bromo-4-chloro-1,6-naphthyridine . The compound is typically stored at room temperature and appears as a white to yellow solid .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including “3-Bromo-4-chloro-1,6-naphthyridine”, has been a topic of interest in synthetic and medicinal chemistry fields . One method involves an ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-chloro-1,6-naphthyridine” is 1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
It is a white to yellow solid and is typically stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
3-Bromo-4-chloro-1,6-naphthyridine exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with DNA replication and repair processes, making it a potential candidate for targeted cancer therapies .
Anti-HIV Activity
Functionalized 1,6-naphthyridines, including derivatives of 3-Bromo-4-chloro-1,6-naphthyridine, have demonstrated anti-HIV properties. These compounds inhibit viral replication by targeting essential enzymes such as reverse transcriptase and integrase. Their specific functional groups play a crucial role in modulating anti-HIV activity .
Anti-Microbial Effects
Studies have explored the antimicrobial potential of 3-Bromo-4-chloro-1,6-naphthyridine against bacterial and fungal pathogens. Its structural features contribute to disrupting microbial membranes, inhibiting growth, and preventing biofilm formation. Researchers continue to investigate its efficacy against drug-resistant strains .
Analgesic Properties
While limited data exist, some studies suggest that 3-Bromo-4-chloro-1,6-naphthyridine may possess mild analgesic effects. Further research is needed to elucidate its mechanisms and potential applications in pain management .
Anti-Inflammatory Activity
The compound’s structural resemblance to other anti-inflammatory agents has prompted investigations into its potential as an anti-inflammatory drug. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Antioxidant Capacity
3-Bromo-4-chloro-1,6-naphthyridine exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. Its role in preventing oxidative damage to biomolecules makes it an interesting candidate for further exploration in the field of antioxidants .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the 1,6-naphthyridine core .
Mode of Action
It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, while N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMHRZODJFRCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1,6-naphthyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

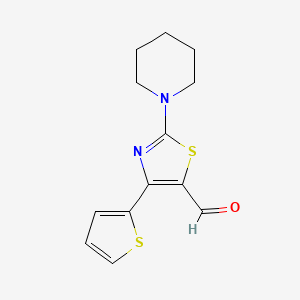
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2821534.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)
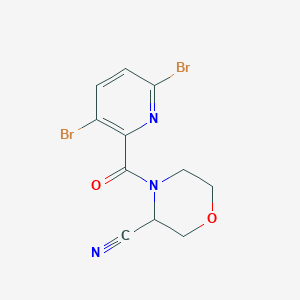
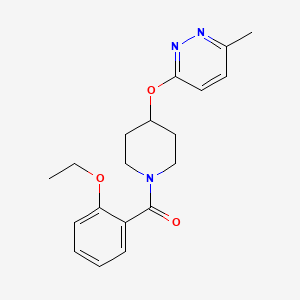
![1-[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2821545.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2821548.png)

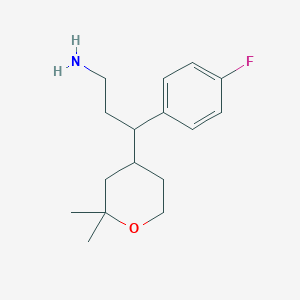
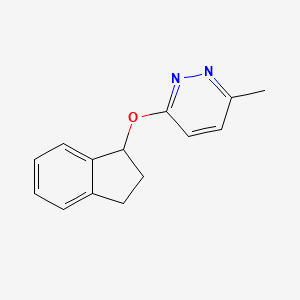
![N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2821552.png)
![1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2821553.png)
![2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2821556.png)